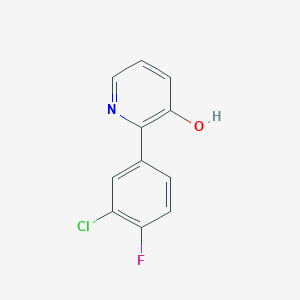

2-(3-CHLORO-4-FLUOROPHENYL)-3-HYDROXYPYRIDINE

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-8-6-7(3-4-9(8)13)11-10(15)2-1-5-14-11/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMGRKYFKQNIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682889 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261908-65-9 | |

| Record name | 2-(3-Chloro-4-fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Chloro 4 Fluorophenyl 3 Hydroxypyridine

Established Synthetic Routes for 3-Hydroxypyridine (B118123) Derivatives

The 3-hydroxypyridine core is a prevalent structural motif in various biologically active molecules. dergipark.org.tr Consequently, a diverse array of synthetic methods has been developed for its construction and functionalization. These strategies can be broadly categorized into the modification of pre-existing pyridine (B92270) rings and the de novo construction of the heterocyclic system.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing substituents onto pyridine rings, which are inherently electron-deficient and thus activated for such reactions. youtube.com This susceptibility to nucleophilic attack is enhanced at the C2 and C4 positions due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (a Meisenheimer-like complex). quora.com

The reaction typically involves the displacement of a good leaving group, such as a halide, by a nucleophile. For instance, the synthesis of substituted pyridines has been achieved with high yields and short reaction times by reacting halopyridines with sulfur, oxygen, and carbon nucleophiles under microwave irradiation. sci-hub.se The reactivity often follows the order F > Cl > Br > I for the leaving group, suggesting that the rate-determining step can be the initial nucleophilic attack. sci-hub.se In the context of synthesizing 3-hydroxypyridine derivatives, a common approach involves the hydrolysis of a halogenated precursor. For example, 3-hydroxypyridine can be prepared from 3-chloropyridine (B48278) by reaction with a basic hydroxide (B78521) in a suitable solvent. google.com Similarly, 2-chloro-3-hydroxypyridine, a key potential precursor for the title compound, can be synthesized and subsequently used in substitution reactions. rsc.orggoogleapis.com

| Reaction Type | Substrates | Typical Conditions | Key Feature | Reference |

| Hydrolysis | 3-Chloropyridine | Basic hydroxide (e.g., NaOH), high temperature (130-140°C) | Direct conversion of a halopyridine to a hydroxypyridine. | google.com |

| Thiolation/Alkoxylation | Halopyridines, Nucleophiles (e.g., PhSNa, PhCH₂OH) | Microwave irradiation, solvents like NMP or HMPA | Rapid and efficient substitution at the 2-position. | sci-hub.se |

| Selenation | 2-Chloro-3-hydroxypyridine | Sodium hydrogen selenide (B1212193) (NaHSe) | Formation of 3-hydroxypyridine-2(1H)-selone. | rsc.org |

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forming carbon-carbon bonds, particularly for the arylation of heterocyclic scaffolds. researchgate.netrsc.org These methods allow for the precise introduction of aryl groups, such as the 3-chloro-4-fluorophenyl moiety, onto the pyridine ring.

The Suzuki-Miyaura cross-coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is widely employed for the arylation of pyridines. researchgate.net Another significant advancement is the direct C-H arylation, which circumvents the need for pre-functionalized organometallic reagents by directly coupling an aryl halide with a C-H bond on the pyridine ring. nih.govacs.org This approach is highly atom-economical. A particularly effective strategy for achieving regioselective 2-arylation involves the use of pyridine N-oxides. The N-oxide functionality activates the C2 position for C-H functionalization and can be easily removed after the coupling reaction to yield the desired 2-arylpyridine. nih.govnih.gov

| Reaction | Catalyst/Reagents | Substrates | Key Features | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Heteroaryl bromides, Arylboronic acids | Versatile for various aryl groups; well-established. | researchgate.net |

| Direct C-H Arylation | Pd(OAc)₂, Ligand (e.g., P(tBu)₃) | Pyridine N-oxides, Aryl bromides | High regioselectivity for the 2-position; atom-economical. | nih.govacs.orgnih.gov |

| Decarboxylative Coupling | Palladium Catalyst | 2-Picolinic acid, Aryl bromides | Uses a carboxylic acid as a traceless directing group. | rsc.org |

| Intramolecular C-H Arylation | Pd(OAc)₂, PPh₃ | N-(bromoaryl)pyridinecarboxamides | Forms fused heterocyclic systems via intramolecular cyclization. | beilstein-journals.org |

De novo synthesis, involving the construction of the pyridine ring from acyclic precursors through cyclization and annulation reactions, offers a powerful alternative for accessing polysubstituted pyridines. rsc.org These methods provide excellent control over the substitution pattern of the final product.

One elegant approach is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles, which provides a single-step route to polysubstituted 3-hydroxypyridines. rsc.org More recently, a modular method has been developed involving the palladium-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes. This process, followed by oxidation and elimination, yields diverse 3-hydroxypyridine derivatives. mdpi.com Annulation reactions, such as the [3+2]-annulation of nitroalkenes with suitable partners, also serve as a key strategy for building fused heterocyclic systems containing a pyridine or related ring. chim.it

Targeted Synthesis of 2-(3-CHLORO-4-FLUOROPHENYL) Substituted Pyridines and Analogues

Late-Stage Arylation: This approach begins with a pre-formed 3-hydroxypyridine derivative, such as 2-chloro-3-hydroxypyridine. googleapis.com The 3-chloro-4-fluorophenyl group could then be installed at the C2 position via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, by reacting the 2-chloro precursor with the corresponding (3-chloro-4-fluorophenyl)boronic acid or stannane. Alternatively, direct C-H arylation of 3-hydroxypyridine N-oxide with 1-bromo-3-chloro-4-fluorobenzene would be a highly efficient route.

Ring-Forming Cyclization: This strategy would construct the fully substituted pyridine ring in a single or multi-step cyclization process. For example, employing the "anti-Wacker"-type cyclization, an appropriately substituted N-propargyl-N-tosyl-aminoaldehyde could be reacted with (3-chloro-4-fluorophenyl)boronic acid to forge the desired scaffold. mdpi.com

The synthesis of analogues, such as pyrazolo[3,4-b]pyridine derivatives, has been accomplished using palladium-catalyzed reactions like the Buchwald-Hartwig and Suzuki reactions to introduce substituted aryl groups onto the heterocyclic core. nih.gov These examples demonstrate the feasibility of using cross-coupling chemistry to synthesize complex 2-aryl substituted pyridine analogues.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. Significant research has been dedicated to elucidating the pathways of key transformations used in pyridine synthesis.

The mechanism of palladium-catalyzed direct arylation of pyridine N-oxides has been a subject of detailed study. acs.org Initial proposals suggested that a monomeric arylpalladium acetate (B1210297) complex, (L)Pd(Ar)(OAc), reacts directly with the pyridine N-oxide in a C-H activation step. However, strong evidence now indicates a more complex mechanism involving cooperative catalysis between two distinct palladium centers. nih.govacs.orgberkeley.edu

Kinetic studies and intermediate analysis suggest that the initial (PtBu₃)Pd(Ar)(OAc) complex is a precatalyst that decomposes to form a cyclometalated palladium dimer. nih.govberkeley.edu This dimer then reacts with the pyridine N-oxide in the rate-determining C-H bond cleavage step. The resulting heteroarylpalladium complex transfers the heteroaryl group to the monomeric arylpalladium complex, which then undergoes reductive elimination to form the 2-arylpyridine product and regenerate the Pd(0) catalyst. acs.org Computational studies support an inner-sphere concerted metalation-deprotonation (CMD) pathway for the C-H cleavage step, highlighting the critical role of an acetate base. acs.org

For nucleophilic aromatic substitution, the reaction generally proceeds through a two-stage process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate, particularly when the nucleophile attacks the C2 or C4 position of the pyridine ring, dictates the regiochemical outcome of the reaction.

| Step | Description | Key Intermediates/Species | Reference |

| 1. Catalyst Activation | Decomposition of the initial precatalyst, (PtBu₃)Pd(Ar)(OAc). | Cyclometalated palladium dimer, [Pd(OAc)(κ²-tBu₂CMe₂CH₂)]₂. | nih.govberkeley.edu |

| 2. C-H Activation | Reaction of the cyclometalated dimer with pyridine N-oxide (PyO). This is often the rate-determining step. | Heteroarylpalladium intermediate. | acs.org |

| 3. Group Transfer | The heteroaryl group is transferred to the monomeric arylpalladium complex. | Aryl heteroaryl palladium complex, (PtBu₃)Pd(Ar)(2-pyridyl oxide). | acs.orgberkeley.edu |

| 4. Reductive Elimination | The C-C bond is formed, releasing the 2-arylpyridine N-oxide product and a Pd(0) species. | 2-Arylpyridine N-oxide, Pd(0). | acs.org |

Kinetic Studies of Key Synthetic Steps

The primary method for constructing the C-C bond between the pyridine and phenyl rings in 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions. wikipedia.orgnih.gov Kinetic studies of these reactions are crucial for optimizing reaction conditions to maximize yield and minimize impurities.

While specific kinetic data for the synthesis of this compound is not extensively documented, analysis of analogous systems provides significant insights. For Suzuki-Miyaura reactions, the generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com Kinetic studies on similar biaryl syntheses often indicate that the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. uni-muenchen.de However, the transmetalation step can also be rate-limiting, depending on the specific substrates, ligands, and base used. mdpi.com

In the context of synthesizing the target molecule, a plausible Suzuki coupling would involve a 2-halopyridine derivative and (3-chloro-4-fluorophenyl)boronic acid. The electronic properties of the 3-chloro-4-fluorophenyl group (electron-withdrawing) can influence the rate of transmetalation.

For Negishi couplings, which involve an organozinc reagent, kinetic measurements have also pointed towards a rate-determining oxidative addition. uni-muenchen.de However, it has been shown that the organozinc reagent is also involved in this step, indicating a more complex kinetic profile than initially assumed. uni-muenchen.de The choice between Suzuki and Negishi pathways would depend on factors such as functional group tolerance and the availability of starting materials.

Table 1: Hypothetical Kinetic Parameters for Key Synthetic Steps in Analogous Biaryl Pyridine Synthesis

| Step | Reaction Type | Catalyst System (Example) | Rate Determining Step (Postulated) | Key Influencing Factors |

|---|---|---|---|---|

| C-C Bond Formation | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | Oxidative Addition | Nature of halide, electronic effects of substituents, ligand choice |

Note: This table is based on kinetic studies of analogous cross-coupling reactions and represents a predictive model for the synthesis of the target compound.

Chemo- and Regioselective Synthesis Considerations

Achieving the desired 2,3-substitution pattern on the pyridine ring with high chemo- and regioselectivity is a significant synthetic hurdle. The synthesis must selectively form the C-C bond at the C2 position and ensure the hydroxyl group is at the C3 position.

One strategy involves the use of a pre-functionalized pyridine ring, such as 2-bromo-3-hydroxypyridine (B45599) or 2-chloro-3-hydroxypyridine, which would then undergo a cross-coupling reaction. The challenge here is the potential for competing reactions, such as self-coupling or reactions involving the hydroxyl group. The neighboring hydroxyl group can assist in certain transformations, influencing the regioselectivity of reactions on the pyridine ring. nih.govlookchem.com

Another approach is the C-H arylation of 3-hydroxypyridine. Directing the arylation specifically to the C2 position is challenging. The regioselectivity of C-H arylation on pyridine rings is highly dependent on the electronic character of the C-H bonds, the directing group, and the catalyst system employed. nih.govoup.com For 3-substituted pyridines, C4-arylation is often favored, necessitating a carefully designed strategy to achieve C2-selectivity. nih.gov The use of pyridine N-oxides can alter the electronic properties of the ring, enabling regioselective C2-arylation with arynes or arylboronic esters, followed by deoxygenation to yield the desired 2-arylpyridine. rsc.orgnih.govresearchgate.net

Furthermore, methods involving the construction of the pyridine ring itself, such as multicomponent reactions, could offer a high degree of regiocontrol from the outset. nih.gov However, incorporating the specific 3-chloro-4-fluorophenyl moiety into the appropriate precursor is a key consideration.

Table 2: Comparison of Regioselective Strategies for 2-Aryl-3-hydroxypyridine Synthesis

| Strategy | Key Precursors | Major Challenge | Potential Advantage |

|---|---|---|---|

| Cross-Coupling | 2-Halo-3-hydroxypyridine + Arylboronic acid/Organozinc | Availability and stability of the pyridine precursor | Direct and convergent approach |

| C-H Arylation | 3-Hydroxypyridine + Aryl halide | Controlling regioselectivity (C2 vs. C4/C6) | High atom economy |

| Pyridine N-Oxide Chemistry | 3-Hydroxypyridine N-oxide + Aryne precursor | Multi-step process including N-oxidation and deoxygenation | Can provide excellent C2-selectivity |

Novel Synthetic Approaches and Catalyst Development

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of heterocyclic compounds, including pyridine derivatives. nih.govijarsct.co.in The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times for key transformations like the Suzuki-Miyaura cross-coupling, often from hours to minutes. nih.govheteroletters.orgmdpi.com

In the synthesis of this compound, a microwave-assisted Suzuki coupling between a 2-halo-3-hydroxypyridine and (3-chloro-4-fluorophenyl)boronic acid could offer substantial advantages. Studies on analogous systems have shown that microwave irradiation can lead to higher yields and reduce the formation of side products. nih.govnih.gov The efficiency of microwave heating allows for rapid screening of reaction conditions, including catalysts, bases, and solvents, to quickly identify the optimal parameters for the synthesis of the target molecule.

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling for a Model 2-Arylpyridine Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 8 - 24 hours | 10 - 30 minutes | nih.govheteroletters.org |

| Temperature | 80 - 110 °C | 100 - 140 °C | mdpi.com |

| Yield | Moderate to Good | Good to Excellent | nih.govmdpi.com |

| Catalyst Loading | 1 - 5 mol% | 0.5 - 2 mol% | mdpi.com |

| Side Products | Often observed | Generally reduced | ijarsct.co.in |

Note: Data is compiled from studies on various pyridine derivatives and serves as a representative comparison.

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. rasayanjournal.co.in The synthesis of this compound can be made more sustainable by adopting several green strategies.

A key area of focus is the use of environmentally benign solvents. ijarsct.co.in Traditional cross-coupling reactions often employ toxic and volatile organic solvents. Significant progress has been made in performing Suzuki reactions in water or aqueous-ethanolic mixtures, which are safer and more sustainable. acs.orgnih.govacs.org The development of water-soluble ligands and catalysts has been instrumental in this shift. nih.gov

Combining these approaches, a greener synthesis of the target molecule could involve a microwave-assisted Suzuki coupling reaction using a recyclable, palladium-based nanocatalyst in an aqueous solvent system. nih.govnih.gov This approach would not only reduce reaction times and energy consumption but also minimize the use of hazardous solvents and reduce metallic waste. researchgate.net

Comprehensive Spectroscopic Analysis and Structural Characterization of 2 3 Chloro 4 Fluorophenyl 3 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents and the aromatic ring currents. The pyridine (B92270) ring protons are typically found at lower field (higher ppm) compared to the phenyl ring protons due to the electronegativity of the nitrogen atom. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature.

The protons on the pyridine ring (H-4, H-5, H-6) would likely appear as a complex set of multiplets due to spin-spin coupling. Similarly, the protons on the 3-chloro-4-fluorophenyl ring (H-2', H-5', H-6') will show characteristic splitting patterns influenced by both neighboring protons and the fluorine atom. The expected chemical shifts and coupling constants are detailed in the table below.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| OH | 9.0 - 11.0 | br s | - |

| H-6 | 8.1 - 8.3 | dd | J = 4.5, 1.5 |

| H-2' | 7.9 - 8.1 | dd | J = 7.0, 2.5 |

| H-6' | 7.7 - 7.9 | m | - |

| H-4 | 7.3 - 7.5 | dd | J = 8.5, 4.5 |

| H-5' | 7.2 - 7.4 | t | J = 8.8 |

| H-5 | 7.1 - 7.3 | dd | J = 8.5, 1.5 |

Predicted data in a typical deuterated solvent like DMSO-d₆. s = singlet, br s = broad singlet, dd = doublet of doublets, t = triplet, m = multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment. Carbons bonded to electronegative atoms (N, O, Cl, F) will be deshielded and appear at a lower field. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

The pyridine ring carbons generally resonate at lower fields than their benzene (B151609) counterparts. The C-3 carbon, bearing the hydroxyl group, and the C-2 carbon, attached to the substituted phenyl ring, are expected to be significantly downfield. In the phenyl ring, the C-4' carbon directly bonded to fluorine will show a characteristic large C-F coupling, and the C-3' carbon bonded to chlorine will also be deshielded.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

|---|---|---|

| C-3 | 155 - 158 | - |

| C-4' | 157 - 160 | ¹J = 245 - 255 |

| C-2 | 145 - 148 | - |

| C-6 | 140 - 143 | - |

| C-1' | 133 - 136 | ³J = 3 - 5 |

| C-2' | 130 - 132 | ⁴J = 3 - 4 |

| C-6' | 128 - 130 | ³J = 8 - 10 |

| C-4 | 125 - 127 | - |

| C-5 | 123 - 125 | - |

| C-3' | 120 - 123 | ²J = 18 - 22 |

| C-5' | 117 - 119 | ²J = 20 - 25 |

Predicted data in a typical deuterated solvent like DMSO-d₆.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for instance, between H-4, H-5, and H-6 on the pyridine ring, and between H-5' and H-6' on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, a cross-peak between the proton signal at ~8.2 ppm and a carbon signal at ~141 ppm would confirm the assignment of H-6 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from H-6' to C-2 and C-2', and from H-2' to C-2, which would firmly establish the connection between the phenyl and pyridine rings. Correlations from the pyridine protons (H-4) to C-2 and C-3 would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY correlations would be expected between protons on adjacent rings, such as between H-6 on the pyridine ring and H-2' on the phenyl ring, providing information about the preferred conformation of the molecule in solution.

Solid-State NMR Studies for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline structures. In ssNMR, the spectral lines are typically broader due to anisotropic interactions that are averaged out in solution. Techniques like Magic Angle Spinning (MAS) are used to narrow these lines. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum would provide information on the number of crystallographically inequivalent molecules in the unit cell. Differences in chemical shifts compared to the solution state can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and providing insights into the molecular structure.

Functional Group Identification and Band Assignment

The IR and Raman spectra of this compound would be characterized by vibrations associated with its specific functional groups and aromatic rings.

O-H Vibrations: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is indicative of hydrogen bonding. The O-H in-plane bending vibration would likely appear around 1350-1450 cm⁻¹.

Aromatic C-H Stretching: Sharp bands corresponding to the aromatic C-H stretching vibrations of both the pyridine and phenyl rings are expected in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

C-O Stretching: The C-O stretching vibration of the hydroxyl group attached to the pyridine ring is expected to produce a strong band in the IR spectrum around 1200-1300 cm⁻¹.

C-F and C-Cl Stretching: The C-F stretching vibration typically results in a strong absorption in the IR spectrum in the range of 1100-1250 cm⁻¹. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600-800 cm⁻¹.

Ring Bending and Deformation Modes: The fingerprint region of the spectra (below 1000 cm⁻¹) will contain numerous bands corresponding to various in-plane and out-of-plane bending and deformation modes of the aromatic rings, which are highly characteristic of the specific substitution pattern.

Predicted IR and Raman Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| 3200 - 3600 | O-H stretch | Strong, Broad | Weak |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Strong |

| 1580 - 1620 | Aromatic C=C/C=N stretch | Strong | Strong |

| 1450 - 1550 | Aromatic C=C/C=N stretch | Strong | Strong |

| 1350 - 1450 | O-H in-plane bend | Medium | Weak |

| 1200 - 1300 | C-O stretch | Strong | Medium |

| 1100 - 1250 | C-F stretch | Strong | Medium |

| 600 - 800 | C-Cl stretch | Medium | Strong |

Predicted data based on typical functional group frequencies.

Analysis of Hydrogen Bonding Interactions and Molecular Associations

The molecular structure of this compound features functional groups capable of participating in significant hydrogen bonding interactions, which in turn dictate its molecular associations in both the solid state and in solution. The primary sites for hydrogen bonding are the hydroxyl (-OH) group on the pyridine ring, which can act as a hydrogen bond donor, and the nitrogen atom within the pyridine ring, which can act as a hydrogen bond acceptor.

In the solid state, it is anticipated that strong intermolecular hydrogen bonds of the O-H···N type would be a dominant feature, leading to the formation of supramolecular structures. nih.gov These interactions can result in the self-assembly of molecules into chains, dimers, or more complex networks. The strength of these hydrogen bonds is influenced by the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen. The electronic properties of the substituted phenyl ring, specifically the electron-withdrawing effects of the chlorine and fluorine atoms, can modulate the acidity of the hydroxyl group and the basicity of the pyridine nitrogen, thereby influencing the geometry and energy of the hydrogen bonds.

In solution, the nature of the solvent plays a critical role in the molecular associations. In protic solvents, there will be competition between intramolecular/intermolecular hydrogen bonding and hydrogen bonding with the solvent molecules. In aprotic solvents, the intermolecular O-H···N hydrogen bonds between solute molecules are more likely to be preserved. The formation of these hydrogen-bonded complexes can be studied using techniques such as NMR spectroscopy by observing changes in the chemical shift of the hydroxyl proton upon changes in concentration or solvent.

A summary of potential hydrogen bonding interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Strong Intermolecular | Pyridine -OH | Pyridine N | 1.6 - 2.2 | Primary interaction driving molecular self-assembly. |

| Weak Intermolecular | Phenyl C-H | Pyridine N | 2.2 - 2.8 | Contributes to crystal packing stability. |

| Weak Intermolecular | Phenyl C-H | Pyridine -OH (Oxygen) | 2.2 - 2.8 | Contributes to crystal packing stability. |

| Weak Intermolecular | Pyridine C-H | Phenyl F | 2.3 - 2.9 | Contributes to crystal packing stability. |

| Weak Intermolecular | Pyridine C-H | Phenyl Cl | 2.4 - 3.0 | Contributes to crystal packing stability. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

The electronic absorption spectrum of this compound is expected to exhibit characteristic bands arising from electronic transitions within the aromatic rings. The UV-Vis spectrum is a composite of the transitions originating from the 3-hydroxypyridine (B118123) and the 3-chloro-4-fluorophenyl chromophores, with modifications due to their conjugation.

The electronic spectrum is anticipated to be dominated by π → π* and n → π* transitions. The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

The 3-hydroxypyridine moiety itself is known to exhibit absorption bands in the UV region. researchgate.net The attachment of the 3-chloro-4-fluorophenyl group at the 2-position of the pyridine ring is expected to cause a bathochromic shift (red shift) of the absorption maxima compared to the individual chromophores. This is due to the extension of the conjugated π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The chlorine and fluorine substituents on the phenyl ring, being auxochromes, may also contribute to slight shifts in the absorption bands and changes in their intensities.

A hypothetical breakdown of the expected electronic transitions is provided in the table below.

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Originating Chromophore |

| π → π | 220 - 260 | > 10,000 | Phenyl and Pyridine rings |

| π → π | 270 - 320 | 5,000 - 10,000 | Conjugated system |

| n → π* | 330 - 380 | < 1,000 | N and O heteroatoms |

The position and intensity of the absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift. This is because the excited state is generally more polar than the ground state, and is therefore more stabilized by polar solvents.

Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. The ground state, with its non-bonding electrons, can interact with protic solvents through hydrogen bonding. This stabilizes the ground state more than the excited state, thus increasing the energy required for the transition.

The magnitude of these solvent-induced shifts can provide valuable information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov This accuracy allows for the determination of the elemental composition of the ion, as the exact mass of a molecule is unique to its specific combination of atoms. For this compound (C₁₁H₇ClFNO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. By comparing the experimentally measured exact mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence.

| Ion Formula | Calculated Exact Mass | Expected Measurement Accuracy (ppm) |

| [C₁₁H₇ClFNO]⁺ | 223.0199 | < 5 |

| [C₁₁H₈ClFNO]⁺ ([M+H]⁺) | 224.0277 | < 5 |

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information. The fragmentation of this compound is expected to proceed through several key pathways, including cleavages at the bond connecting the two aromatic rings and fragmentations within the pyridine and phenyl rings.

Likely fragmentation pathways include:

Loss of CO: A common fragmentation for phenols and hydroxypyridines, leading to a stable five-membered ring.

Loss of HCl: Elimination of hydrogen chloride.

Cleavage of the C-C bond between the rings: This would generate ions corresponding to the 3-hydroxypyridine and the 3-chloro-4-fluorophenyl moieties.

Loss of HCN: A characteristic fragmentation of pyridine rings.

A table of plausible fragment ions and their corresponding m/z values is presented below.

| Fragment Ion | m/z (Nominal) | Plausible Neutral Loss |

| [C₁₁H₆ClFNO]⁺ | 222 | H |

| [C₁₀H₆ClFN]⁺ | 195 | CO |

| [C₁₁H₇FNO]⁺ | 188 | Cl |

| [C₅H₄NO]⁺ | 94 | C₆H₃ClF |

| [C₆H₃ClF]⁺ | 130 | C₅H₄NO |

The precise fragmentation pattern would be determined by the ionization method used (e.g., electron ionization, electrospray ionization) and the collision energy in tandem mass spectrometry (MS/MS) experiments.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., C-H...X, π-π stacking)

Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on the functional groups present in the molecule, several types of interactions can be anticipated to play a significant role in its solid-state assembly.

Additionally, the molecule contains several potential hydrogen bond donors and acceptors. The hydroxyl group (-OH) on the pyridine ring is a strong hydrogen bond donor, while the nitrogen atom within the pyridine ring and the fluorine and chlorine atoms can act as hydrogen bond acceptors. This facilitates the formation of a network of intermolecular hydrogen bonds, such as O-H···N, O-H···F, and O-H···Cl. Weaker C-H···O, C-H···N, C-H···F, and C-H···Cl interactions are also expected to contribute to the stability of the crystal structure. These varied interactions would likely lead to a complex and robust three-dimensional supramolecular architecture.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from X-ray diffraction data. Since a CIF file for this compound is not available, a specific Hirshfeld analysis cannot be conducted.

Theoretically, a Hirshfeld surface analysis for this compound would involve mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface. The dnorm map would reveal regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. The shape index and curvedness plots would provide insights into the nature of π-π stacking interactions, identifying the characteristic flat regions indicative of such contacts.

Chiroptical Spectroscopy (Applicable to Chiral Analogues or Derivations)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules that rotate the plane of polarized light.

Should a chiral derivative of this compound be synthesized, for instance, by introducing a stereocenter, then chiroptical spectroscopy would become a valuable tool for its stereochemical analysis. The resulting CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths, which could be used to determine the absolute configuration of the chiral center, often in conjunction with quantum chemical calculations. The synthesis of optically active derivatives would be a necessary prerequisite for any investigation using these techniques.

Advanced Computational Chemistry and Theoretical Investigations of 2 3 Chloro 4 Fluorophenyl 3 Hydroxypyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations serve as a powerful tool for exploring the molecular architecture and energetic properties of 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine. These methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the ground state geometries and electronic characteristics of molecules like this compound. nih.govmdpi.com DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p), are utilized to optimize the molecular structure, determining key parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netprensipjournals.com

These studies yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated, with the energy gap between them indicating the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller HOMO-LUMO gap suggests a higher likelihood of intramolecular charge transfer. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electron-rich and electron-deficient regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack. mdpi.comnanobioletters.com

Table 1: Calculated Electronic Properties using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Corresponds to the electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |

Note: The values presented are illustrative and represent typical results from DFT calculations for similar aromatic heterocyclic compounds.

For a more precise determination of the electronic structure and energetics, researchers turn to ab initio and post-Hartree-Fock methods. nih.gov The Hartree-Fock (HF) method provides a foundational approximation but does not fully account for electron correlation—the way electrons interact and avoid each other. youtube.comgithub.io

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are employed to systematically include electron correlation, leading to more accurate energy calculations. github.ioresearchgate.net These computationally intensive methods are particularly valuable for refining the understanding of reaction barriers and the relative energies of different isomers and tautomers, providing a higher level of confidence in the theoretical predictions. nih.govnih.gov Comparing results from DFT and these higher-level methods allows for a comprehensive validation of the computational findings. nih.gov

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the pyridine (B92270) and phenyl rings gives rise to different conformers. Conformational analysis is performed to identify the most stable arrangements (local minima) on the Potential Energy Surface (PES). researchgate.net

By systematically rotating the dihedral angle between the two aromatic rings and calculating the energy at each step, a PES can be constructed. researchgate.netnih.gov This map reveals the energy barriers between different conformers and identifies the lowest-energy, or most populated, conformation. Such analyses, often performed using DFT methods, are critical for understanding how the molecule's shape influences its interactions and properties. nanobioletters.com

Table 2: Relative Energies of Rotational Conformers

| Dihedral Angle (Phenyl-Pyridine) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° (Coplanar) | 2.5 | Sterically hindered |

| 45° | 0.0 | Most Stable (Global Minimum) |

Note: This table provides a hypothetical representation of a conformational analysis, illustrating the energetic landscape associated with the rotation between the two rings.

Tautomerism and Isomerism of the Hydroxypyridine Moiety

Hydroxypyridines, including the title compound, are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. acs.org

The 3-hydroxypyridine (B118123) moiety can exist in a tautomeric equilibrium between the hydroxy (lactim or enol) form and the corresponding pyridone (lactam or keto) form. researchgate.netresearchgate.net In this equilibrium, a proton is transferred from the hydroxyl group to the pyridine nitrogen atom. nih.gov While 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomers, 3-hydroxypyridine can also exist in a zwitterionic form. researchgate.net Computational studies are essential for quantifying the relative stabilities of these tautomers, as the energy difference between them can be small. nih.gov DFT and post-Hartree-Fock methods are used to calculate the energies of each tautomer, thereby predicting the position of the equilibrium. nih.govresearchgate.net

The tautomeric equilibrium is highly sensitive to the surrounding environment. rsc.org In the gas phase, the relative stability of tautomers is determined by their intrinsic molecular properties. However, in solution, interactions with solvent molecules can significantly alter the equilibrium. researchgate.net

Computational models, such as the Polarized Continuum Model (PCM), are used to simulate the effects of different solvents. nih.gov Generally, polar solvents tend to stabilize the more polar tautomer. For hydroxypyridine systems, the pyridone (lactam) form is typically more polar than the hydroxy (lactim) form and is therefore favored in polar solvents like water. nih.govrsc.org In contrast, the less polar lactim form may be more stable in the gas phase or in nonpolar solvents. rsc.org Theoretical calculations of tautomeric stability in both the gas phase and various solvents are crucial for interpreting experimental spectroscopic data and understanding the molecule's behavior in different chemical environments. nih.govnih.gov

Table 3: Calculated Relative Stability of Tautomers in Different Phases

| Tautomer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (kcal/mol) |

|---|---|---|

| Lactim (3-hydroxy) | 0.0 | 1.5 |

Note: The data is illustrative, showing the typical shift in tautomeric equilibrium from the lactim form in the gas phase to the more polar lactam form in a polar solvent.

Computational Studies of Proton Transfer Mechanisms

No information is available in the searched scientific literature regarding computational studies of proton transfer mechanisms for this compound. Such studies would be essential to understand the tautomeric equilibrium and potential excited-state intramolecular proton transfer (ESIPT) processes, which are influenced by the electronic effects of the chloro- and fluoro-substituents on the phenyl ring.

Electronic Structure and Reactivity Descriptors

Detailed analysis of the electronic structure provides insight into a molecule's stability and reaction preferences. This is typically achieved through several computational methods.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and polarizability. A small gap generally suggests higher reactivity. For this compound, the specific energy values for these orbitals and the resulting energy gap have not been reported in the available literature.

Electrostatic Potential Maps for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on a molecule's surface. They identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). An MEP analysis for the title compound would highlight the negative potential around the pyridine nitrogen and hydroxyl oxygen and the positive potential around the hydroxyl hydrogen, but specific calculated maps or charge values are not available.

Fukui Functions and Prediction of Reactive Sites

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis provides a more quantitative prediction of reactivity than MEP maps alone. There are no published studies containing Fukui function calculations for this compound.

Computational Simulation of Spectroscopic Data

Computational methods are widely used to simulate and help interpret experimental spectroscopic data, such as infrared (IR) and Raman spectra.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in IR and Raman spectra. This is invaluable for assigning specific vibrational modes (e.g., O-H stretching, C-Cl stretching, ring vibrations) to experimentally observed peaks. No such computational spectroscopic data or analysis has been published for this compound.

Electronic Spectra Simulations

The electronic properties and transitions of a molecule can be probed using UV-Visible spectroscopy. Theoretical simulations, primarily through Time-Dependent Density Functional Theory (TD-DFT), are instrumental in interpreting experimental electronic spectra. These calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π).

For this compound, TD-DFT calculations would involve determining the energies of the first few singlet excited states. This would provide theoretical absorption bands that could be correlated with experimental UV-Vis spectra, helping to understand the electronic structure and the influence of the chloro and fluoro substituents on the electronic transitions within the molecule.

Theoretical Studies on Non-Linear Optical (NLO) Properties of Halogenated Pyridine Derivatives

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods are frequently used to screen and design molecules with high NLO responses. The key parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods.

Theoretical investigations into halogenated pyridine derivatives often reveal that the nature and position of the halogen substituents can significantly modulate the NLO properties by influencing the intramolecular charge transfer characteristics. For this compound, a computational study would involve the calculation of these NLO parameters to assess its potential as an NLO material.

Table 2: Hypothetical Calculated NLO Properties for this compound

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) in Debye | Data not available |

| Polarizability (α) in a.u. | Data not available |

| First-order Hyperpolarizability (β) in a.u. | Data not available |

Note: This table is for illustrative purposes only, as specific computational data for the title compound is unavailable.

Computational Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. Computational analysis of intermolecular interactions is crucial for understanding and predicting the supramolecular assembly of a compound. Techniques such as Hirshfeld surface analysis and the examination of 2D fingerprint plots are powerful tools for visualizing and quantifying these interactions.

Chemical Reactivity and Derivatization Strategies for 2 3 Chloro 4 Fluorophenyl 3 Hydroxypyridine

Transformations of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine (B92270) ring is a primary site for derivatization, behaving in a manner analogous to a phenolic hydroxyl group, albeit influenced by the electronic properties of the pyridine ring.

The nucleophilic character of the hydroxyl group allows for its conversion into ethers and esters through reactions with appropriate electrophiles.

Etherification is commonly achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a suitable base to form a pyridinolate anion, which then undergoes nucleophilic substitution with an alkyl halide. scirp.org The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation of the pyridine ring. researchgate.net

Esterification can be accomplished by reacting the hydroxypyridine with acylating agents such as acyl chlorides or acid anhydrides. rsc.org This reaction is often catalyzed by a base, like pyridine or triethylamine, which serves to activate the acylating agent and neutralize the acidic byproduct. orgosolver.com

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | 1. Base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF) 2. Alkyl halide (e.g., CH3I, C2H5Br) | 2-(3-Chloro-4-fluorophenyl)-3-alkoxypyridine |

| Esterification | Acyl chloride (e.g., CH3COCl) or acid anhydride (B1165640) (e.g., (CH3CO)2O) in the presence of a base (e.g., pyridine, triethylamine) | 2-(3-Chloro-4-fluorophenyl)-3-acyloxypyridine |

While the hydroxyl group itself is not readily oxidized under standard conditions, the pyridine ring system can undergo oxidation. Specifically, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This transformation alters the electronic properties of the ring, influencing the reactivity of other substituents. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comresearchgate.net The formation of the N-oxide can increase the susceptibility of the ring to certain nucleophilic and electrophilic substitution reactions. scripps.edu

Reactivity of Halogen Substituents on the Phenyl Ring

The 3-chloro-4-fluorophenyl substituent presents two reactive sites for derivatization through reactions that target the carbon-halogen bonds. The reactivity of these halogens is influenced by their position on the aromatic ring and their intrinsic properties.

The carbon-halogen bonds on the phenyl ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. In the context of the 2-(pyridin-2-yl) substituent, the pyridine ring itself acts as a moderately electron-withdrawing group, thereby facilitating SNAr reactions.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.com The reactivity of the halogens generally follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. stackexchange.comyoutube.com Consequently, nucleophilic attack is expected to occur preferentially at the fluorine-bearing carbon (C4) over the chlorine-bearing carbon (C3). mdpi.com This selective reactivity allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.

| Nucleophile | Typical Conditions | Expected Major Product |

|---|---|---|

| Amine (R-NH2) | Polar aprotic solvent (e.g., DMSO, DMF), base (e.g., K2CO3), heat | 2-(3-Chloro-4-aminophenyl)-3-hydroxypyridine |

| Alkoxide (R-O-) | Corresponding alcohol as solvent, base (e.g., NaOR), heat | 2-(3-Chloro-4-alkoxyphenyl)-3-hydroxypyridine |

| Thiolate (R-S-) | Polar aprotic solvent (e.g., DMF), base (e.g., NaH), heat | 2-(3-Chloro-4-alkylthiophenyl)-3-hydroxypyridine |

Palladium-catalyzed cross-coupling reactions provide a versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the phenyl ring.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a powerful tool for creating new C-C bonds. youtube.com Both aryl chlorides and, to a lesser extent, aryl fluorides can participate in these reactions, though the reactivity of aryl chlorides is generally higher. nih.govresearchgate.net This allows for the selective coupling at the C3-chloro position under appropriate catalytic conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction is highly effective for aryl chlorides and bromides, providing a complementary approach to SNAr for the introduction of amino groups. organic-chemistry.orglibretexts.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product at C3-Cl |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)2) | Pd(0) catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) | 2-(3-Aryl-4-fluorophenyl)-3-hydroxypyridine |

| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd catalyst, phosphine (B1218219) ligand (e.g., BINAP), base (e.g., NaOt-Bu) | 2-(3-Amino-4-fluorophenyl)-3-hydroxypyridine |

Reactions Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity, allowing for reactions at this site.

N-Alkylation can occur when the molecule is treated with alkylating agents, leading to the formation of a pyridinium (B92312) salt. acs.orgnih.gov This reaction introduces a positive charge on the pyridine ring, which significantly alters its electronic properties and the reactivity of the other functional groups. The resulting pyridinium salts are often more water-soluble.

N-Oxidation , as previously mentioned in section 5.1.2, involves the reaction of the pyridine nitrogen with an oxidizing agent to form an N-oxide. tandfonline.comresearchgate.net This transformation enhances the electron-withdrawing nature of the pyridine ring and can facilitate certain substitution reactions at the ring's ortho and para positions.

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-Alkyl-2-(3-chloro-4-fluorophenyl)-3-hydroxypyridinium halide |

| N-Oxidation | m-CPBA or H2O2/CH3COOH | 2-(3-Chloro-4-fluorophenyl)-3-hydroxypyridine N-oxide |

Protonation Studies and Basicity Characterization

The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine ring's nitrogen atom. This nitrogen can accept a proton, forming a pyridinium cation. The pKa value for this protonation event is a key descriptor of the compound's basic strength. For the parent compound, 3-hydroxypyridine (B118123), the pKa for the protonated pyridine nitrogen is approximately 4.8. nih.govchemicalbook.com

The presence of substituents significantly modulates this basicity:

3-Hydroxy Group: The hydroxyl group is electron-donating through resonance, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine.

2-(3-chloro-4-fluorophenyl) Group: This large aryl substituent exerts both electronic and steric effects. The halogen atoms (chlorine and fluorine) are electron-withdrawing by induction, which tends to decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen.

Table 1: Expected Acid-Base Properties of this compound

| Functional Group | Acid/Base Character | Expected pKa Range | Influencing Factors |

| Pyridine Nitrogen | Basic | 4.0 - 5.0 | Electron-donating -OH group increases basicity; electron-withdrawing halogenated phenyl group decreases basicity. |

| 3-Hydroxyl Group | Weakly Acidic | 8.5 - 9.5 | Deprotonation to form a phenoxide ion under basic conditions. |

Coordination Chemistry as a Ligand with Metal Centers

The this compound molecule is an excellent candidate for acting as a chelating ligand in coordination chemistry. It possesses two potential donor atoms in a sterically favorable arrangement: the pyridine nitrogen atom (N-donor) and the hydroxyl oxygen atom (O-donor). This N,O-bidentate arrangement allows the molecule to form stable five-membered chelate rings with a central metal ion.

This coordination behavior is analogous to that of well-studied 3-hydroxy-4-pyridinones, which are known to form highly stable complexes with a variety of metal ions, including biologically relevant ones like Fe(III), Zn(II), and Cu(II). le.ac.uknih.gov Upon deprotonation of the hydroxyl group, the resulting anionic ligand can coordinate to a metal center, forming neutral or charged complexes depending on the metal's oxidation state and the stoichiometry of the reaction.

For a divalent metal ion (M²⁺), a typical reaction would be:

2 C₁₁H₇ClFNO + M²⁺ → M(C₁₁H₆ClFNO)₂ + 2 H⁺

For a trivalent metal ion (M³⁺), the resulting complex would likely have a 3:1 ligand-to-metal ratio:

3 C₁₁H₇ClFNO + M³⁺ → M(C₁₁H₆ClFNO)₃ + 3 H⁺

The resulting coordination complexes are expected to be octahedral or distorted octahedral, depending on the metal ion. mdpi.com The specific geometry and stability of these complexes would be influenced by factors such as the metal's ionic radius, preferred coordination number, and the steric bulk of the 2-phenyl substituent. Such metal complexes are often investigated for applications in medicinal chemistry and materials science. nih.govmdpi.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the reactivity and regioselectivity are strongly influenced by the existing substituents.

Electrophilic Substitution: The 3-hydroxyl group is a strongly activating, ortho-, para-directing group. The pyridine nitrogen is a deactivating, meta-directing group. The combined influence of these groups would direct incoming electrophiles primarily to the C-4 and C-6 positions. However, the bulky 2-(3-chloro-4-fluorophenyl) group would likely provide significant steric hindrance at the C-6 position. Therefore, electrophilic substitution (e.g., nitration, halogenation) is predicted to occur preferentially at the C-4 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is more facile on pyridine rings than on benzene (B151609), particularly at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). nih.gov In this compound, the C-2 position is already substituted. The C-4 and C-6 positions are activated towards nucleophilic attack. If a suitable leaving group were present at one of these positions, it could be displaced by a nucleophile. For instance, if the molecule were converted to a 4-chloro or 6-chloro derivative, these positions would be highly susceptible to substitution by nucleophiles like amines, alkoxides, or thiolates. lookchem.comkoreascience.kr

Derivatization for Enhanced Analytical Method Development

For analytical purposes, such as quantification in complex matrices by High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve detectability and chromatographic performance. sdiarticle4.com The phenolic hydroxyl group in this compound is the primary target for such chemical modifications. le.ac.uk

Chemical Tagging and Labeling Strategies

Chemical tagging involves covalently attaching a new functional group (a "tag") to the analyte to enhance its detection properties. For this compound, the hydroxyl group can be readily derivatized via esterification or etherification reactions. The chosen reagent typically contains a chromophore for enhanced UV-Vis detection or a fluorophore for highly sensitive fluorescence detection.

This pre-column derivatization process converts the polar hydroxyl group into a less polar ester or ether, which can also improve chromatographic behavior (e.g., better peak shape, altered retention time) on reverse-phase HPLC columns. scribd.com

Chromatographic Derivatization Techniques

A variety of reagents are available for the derivatization of phenolic hydroxyl groups for HPLC analysis. The choice of reagent depends on the desired detection method and the required sensitivity. journalajacr.com

Table 2: Potential Derivatization Reagents for HPLC Analysis of this compound

| Reagent Class | Example Reagent | Target Functional Group | Detection Method | Advantages |

| Sulfonyl Chlorides | Dansyl Chloride | Phenolic -OH | Fluorescence / UV | High sensitivity, stable derivatives. |

| Dabsyl Chloride | Phenolic -OH | UV-Visible (Vis) | Forms colored derivatives, good for visible detection. | |

| Chloroformates | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Phenolic -OH | Fluorescence | High fluorescence quantum yield, very low detection limits. |

| Isocyanates | Phenyl isocyanate | Phenolic -OH | UV | Reacts readily, improves chromatographic retention. |

| Acyl Halides | Benzoyl Chloride | Phenolic -OH | UV | Simple reaction, provides strong UV chromophore. researchgate.net |

| Fluorogenic Reagents | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Phenolic -OH | Fluorescence | Reacts under mild conditions, high sensitivity. sdiarticle4.com |

These derivatization reactions are typically performed prior to injection (pre-column derivatization) and require optimization of reaction conditions such as pH, temperature, time, and reagent concentration to ensure complete and reproducible conversion of the analyte to its derivative. nih.gov

Advanced Research Directions and Future Perspectives in 2 3 Chloro 4 Fluorophenyl 3 Hydroxypyridine Chemistry

Integration of Synthetic and Theoretical Approaches for Rational Design

The rational design of novel molecules with tailored properties is increasingly reliant on the synergy between synthetic chemistry and computational modeling. openmedicinalchemistryjournal.com For derivatives of 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine, this integrated approach is crucial for navigating the vast chemical space of possible analogs.

Synthetic Innovation: The direct and selective functionalization of the pyridine (B92270) core is a significant synthetic challenge due to the electron-deficient nature of the ring. rsc.org Future synthetic efforts will likely focus on late-stage C-H functionalization, a strategy that allows for the modification of complex molecules without the need for de novo synthesis. innovations-report.com Developing novel catalytic systems that can selectively target specific positions on both the pyridine and the phenyl rings is a key objective. For instance, methods enabling meta-selective functionalization, which are traditionally difficult to achieve, could unlock new families of derivatives with unique electronic and steric properties. nih.gov

Theoretical Guidance: Computational chemistry provides indispensable tools for predicting molecular properties and guiding synthetic efforts. openmedicinalchemistryjournal.com Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure, reactivity, and potential energy surfaces of this compound. nih.gov This allows researchers to predict sites of reactivity, understand reaction mechanisms, and design molecules with desired characteristics, such as specific binding affinities for biological targets or particular optoelectronic properties. nih.govnih.gov Molecular docking and dynamics simulations can further refine these designs, prioritizing synthetic targets that are most likely to exhibit the desired function. rsc.org

Methodological Advancements in Characterization and Analysis

A deep understanding of the physicochemical properties of this compound and its derivatives requires sophisticated analytical techniques. A pivotal characteristic of hydroxypyridines is their potential for tautomerism, existing in equilibrium between the hydroxy-pyridine and pyridone forms. researchgate.net This equilibrium is subtle and can be influenced by substitution, solvent, and solid-state packing, making its characterization essential.

Advanced spectroscopic and analytical methods are critical for elucidating the structural and electronic nuances of these molecules. While standard techniques like NMR and IR spectroscopy provide foundational data, more advanced methods can offer deeper insights. researchgate.net For example, solid-state NMR can probe the tautomeric state and intermolecular interactions in the crystalline form. The integration of various cutting-edge techniques allows for a comprehensive characterization, which is fundamental for establishing structure-property relationships. mdpi.com

| Technique | Abbreviation | Information Gained | Relevance to Substituted Hydroxypyridines |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy | XPS | Core electron binding energies, elemental composition, chemical state | Determining the influence of chloro- and fluoro- substituents on the electronic environment of the pyridine ring. |

| Ultraviolet Photoelectron Spectroscopy | UPS | Valence electron binding energies, molecular orbital energies | Probing the frontier molecular orbitals, which are crucial for chemical reactivity and electronic properties. |

| Solid-State Nuclear Magnetic Resonance | ssNMR | Structure and dynamics in the solid state | Unambiguously determining the dominant tautomeric form (hydroxy vs. pyridone) in the crystalline state. |

| Femtosecond Transient Absorption Spectroscopy | fs-TAS | Excited-state dynamics, photophysical processes | Investigating potential applications in photochemistry and materials science by tracking energy relaxation pathways. |

Expansion of Theoretical Frameworks for Predicting Chemical Behavior

Predicting the behavior of molecules like this compound is a complex task, primarily due to the subtle interplay of electronic effects, steric hindrance, and non-covalent interactions. A significant challenge lies in accurately modeling the tautomeric equilibrium, as many widely-used density functionals can struggle to predict the correct energetics of tautomeric polymorphs. chemrxiv.org

Future research will require the development and application of more robust theoretical frameworks. This includes the use of higher-level computational methods, such as coupled-cluster theory, often in combination with DFT, to provide more accurate energy calculations. chemrxiv.org Furthermore, incorporating machine learning and artificial intelligence (AI) models trained on large datasets of experimental and computational results could lead to predictive tools with enhanced accuracy and speed. These next-generation models could predict not only tautomeric ratios but also solubility, crystal structure, and reactivity with greater confidence. nih.gov

| Theoretical Method/Framework | Key Application | Advantage for Hydroxypyridine Research |

|---|---|---|

| Density Functional Theory (DFT) with Hybrid Functionals | Geometry optimization, electronic structure, reaction pathways | Provides a good balance of computational cost and accuracy for initial investigations of molecular properties. nih.gov |

| Coupled-Cluster Theory (e.g., CCSD(T)) | High-accuracy single-point energy calculations | Serves as a "gold standard" to benchmark and correct lower-level methods, especially for challenging tautomeric equilibria. chemrxiv.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Characterizes intramolecular hydrogen bonds that can influence tautomer stability and molecular conformation. |

| Machine Learning / AI Models | Quantitative Structure-Property Relationship (QSPR) prediction | Can rapidly screen virtual libraries of derivatives to predict properties like solubility or biological activity, accelerating discovery. |

Interdisciplinary Research Opportunities in Pure Chemical Sciences

The unique structural and electronic features of this compound make it an attractive scaffold for exploration in various branches of pure chemistry. Its combination of a halogenated phenyl ring and a hydroxypyridine unit—a known chelating moiety—opens up numerous possibilities.

In materials science , pyridine-containing molecules are integral to the development of organic functional materials. innovations-report.com Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), where the electronic properties of the core rings are critical. rsc.org The presence of hydrogen bonding capabilities could be exploited to control molecular aggregation and solid-state packing, influencing properties like charge mobility. rsc.org

In coordination chemistry , the 3-hydroxypyridine (B118123) motif can act as a bidentate ligand, binding to metal centers through the nitrogen and hydroxyl oxygen atoms. This suggests that this compound and its analogs could be used to synthesize novel metal complexes. These complexes could find applications in catalysis, sensing, or as magnetic materials, with the electronic properties being fine-tuned by the chloro- and fluoro-substituents on the phenyl ring.

| Field of Chemistry | Potential Application | Key Molecular Feature |

|---|---|---|

| Materials Science | Electron transport materials in OLEDs | Electron-deficient pyridine ring, potential for ordered packing via H-bonds. rsc.org |

| Coordination Chemistry | Ligands for catalytic metal complexes | Bidentate N,O-chelation site of the 3-hydroxypyridine core. |

| Supramolecular Chemistry | Building blocks for self-assembled structures | Directional hydrogen bonding (N-H···O, O-H···N) and potential for halogen bonding. |

| Organocatalysis | Novel catalysts for asymmetric synthesis | The pyridine nitrogen can act as a Lewis basic site to activate substrates. |

Challenges and Unexplored Avenues in the Academic Research of Substituted Hydroxypyridines

Despite the vast potential, significant challenges remain in the academic study of substituted hydroxypyridines. A primary hurdle is the development of synthetic methods for regioselective functionalization. researchgate.net While techniques for modifying the positions ortho and para to the pyridine nitrogen are relatively established, achieving selective C-H functionalization at the meta position remains a formidable challenge that limits access to a wide range of isomers. nih.govnih.gov

Another fundamental challenge is the precise control and prediction of tautomerism. chemrxiv.org The subtle energy differences between tautomers can lead to complex mixtures in solution or the formation of unexpected solid-state forms, complicating characterization and application. nih.gov Understanding and controlling this equilibrium through rational design is a key area for future research.

Unexplored avenues include the incorporation of these molecules into polymeric frameworks to create functional polymers with novel electronic or chelating properties. The systematic study of their solid-state behavior, including polymorphism and co-crystal formation, is another area ripe for investigation. Furthermore, exploring the role of the specific halogen substitution pattern (3-chloro, 4-fluoro) in directing non-covalent interactions like halogen bonding could reveal new principles for crystal engineering and supramolecular assembly.

| Challenge / Unexplored Avenue | Description | Significance |

|---|---|---|

| Regiocontrol in Synthesis | Achieving selective C-H functionalization at any desired position on the pyridine ring, especially the meta-position. researchgate.net | Unlocks access to a broader chemical space and allows for the synthesis of precisely tailored molecular architectures. |

| Predictive Control of Tautomerism | Developing reliable computational and experimental methods to predict and control the dominant tautomeric form in different environments. chemrxiv.org | Crucial for ensuring consistent physicochemical properties, which is vital for applications in materials and medicinal chemistry. |

| Polymer Chemistry Integration | Using substituted hydroxypyridines as functional monomers to create novel polymers. | Could lead to new materials with advanced properties, such as selective metal-ion binding resins or processable electronic polymers. |

| Exploration of Halogen Bonding | Systematically studying the role of the chlorine and fluorine substituents in directing crystal packing and intermolecular interactions. | Advances the field of crystal engineering and could enable the design of supramolecular structures with predictable topologies. |

Q & A

[Basic] What are the recommended synthetic routes for 2-(3-chloro-4-fluorophenyl)-3-hydroxypyridine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 3-chloro-4-fluorophenylboronic acid) with a pyridine derivative via Suzuki-Miyaura cross-coupling. Key steps include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O under reflux .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product .

- Yield optimization : Monitor reaction progress via TLC and adjust equivalents of boronic acid (1.2–1.5 eq) to minimize side products .

[Basic] Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., hydroxyl proton at δ 10–12 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELXL ( ) to resolve stereochemistry and hydrogen bonding. Data collection at 100 K improves resolution .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₁₁H₇ClFNO: 231.02) validates molecular weight .

[Basic] What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles (R36/37/38 indicates irritancy) .

- Ventilation : Use a fume hood to avoid inhalation (H313/H333) .